molecular formula C15H22O3S B14368984 1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene CAS No. 90183-84-9

1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene

Cat. No.: B14368984
CAS No.: 90183-84-9
M. Wt: 282.4 g/mol
InChI Key: VIGJPGDYNWOUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene is an organic compound characterized by a benzene ring substituted with a methoxy group and a propoxy group bearing a cyclopentanesulfinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene typically involves multiple steps. One common approach is the reaction of 3-methoxyphenol with 3-bromopropyl cyclopentanesulfinate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy and propoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The methoxy and propoxy groups can influence the compound’s solubility and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    1-[3-(Cyclopentyl)propoxy]-3-methoxybenzene: Lacks the sulfinyl group, affecting its reactivity and properties.

Uniqueness

1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

CAS No.

90183-84-9

Molecular Formula

C15H22O3S

Molecular Weight

282.4 g/mol

IUPAC Name

1-(3-cyclopentylsulfinylpropoxy)-3-methoxybenzene

InChI

InChI=1S/C15H22O3S/c1-17-13-6-4-7-14(12-13)18-10-5-11-19(16)15-8-2-3-9-15/h4,6-7,12,15H,2-3,5,8-11H2,1H3

InChI Key

VIGJPGDYNWOUGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCCCS(=O)C2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.